molecular formula C8H10ClN3O B1595908 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea CAS No. 62491-96-7

1-(2-Chloroethyl)-3-(pyridin-4-yl)urea

Cat. No. B1595908
Key on ui cas rn: 62491-96-7
M. Wt: 199.64 g/mol
InChI Key: AMFLVHLPLULRRP-UHFFFAOYSA-N
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Patent
US04329348

Procedure details

To the solution of 1.6 g of 4-aminopyridine in 7 ml of dimethylformamide 2 g of 2-chloroethylisocyanate are added while stirring and keeping the temperature below 40°. After 2 hours 28 ml of water are added and stirring is continued for 2 hours at room temperature. The precipitate formed is filtered off, washed with water, dried and recrystallized from aqueous ethanol, to yield the 1-(4-pyridyl)-3-(2-chloroethyl)-urea melting at 120°-122°.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:8][CH2:9][CH2:10][N:11]=[C:12]=[O:13].O>CN(C)C=O>[N:5]1[CH:6]=[CH:7][C:2]([NH:1][C:12]([NH:11][CH2:10][CH2:9][Cl:8])=[O:13])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 40°
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)NC(=O)NCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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